molecular formula C10H7IOS B8342446 3-Iodo-5-thiophen-3-yl-phenol

3-Iodo-5-thiophen-3-yl-phenol

Cat. No.: B8342446
M. Wt: 302.13 g/mol
InChI Key: IYOBLONNXSOVCL-UHFFFAOYSA-N
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Description

3-Iodo-5-thiophen-3-yl-phenol is a halogenated aromatic compound featuring a phenol core substituted with an iodine atom at the 3-position and a thiophene ring at the 5-position. Its synthesis typically involves iodocyclization and subsequent oxidative deprotection steps. For instance, analogous compounds like 5-(3-iodothiophen-2-yl)-2-methoxyphenol are synthesized via 5-endo-dig iodocyclization of acetylated precursors, followed by oxidation and deacylation (Scheme 17, ). This compound’s structure enables unique electronic interactions between the electron-rich thiophene and the polar iodine substituent, making it relevant in materials science, particularly in conductive polymers and organic electronics .

Properties

Molecular Formula

C10H7IOS

Molecular Weight

302.13 g/mol

IUPAC Name

3-iodo-5-thiophen-3-ylphenol

InChI

InChI=1S/C10H7IOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H

InChI Key

IYOBLONNXSOVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 3-Methyl-5-thiophen-3-ylphenol: Lacks iodine but includes a methyl group at the 3-position, reducing electronegativity and altering solubility .
  • 5-(3-Iodothiophen-2-yl)-2-methoxyphenol: Contains a methoxy group instead of a hydroxyl group, enhancing stability but reducing acidity .
  • Poly(3,4-ethylenedioxythiophene) (PEDOT) : A conductive polymer with similar thiophene motifs but lacking iodine substituents, emphasizing the role of halogenation in tuning conductivity .

Table 1: Structural Comparison

Compound Substituents (Position) Key Functional Groups
3-Iodo-5-thiophen-3-yl-phenol Iodo (3), Thiophene (5) -OH, -I, Thiophene
3-Methyl-5-thiophen-3-ylphenol Methyl (3), Thiophene (5) -OH, -CH3, Thiophene
5-(3-Iodothiophen-2-yl)-2-methoxyphenol Iodo (3), Thiophene (2), Methoxy (2) -OCH3, -I, Thiophene

Physicochemical Properties

  • Solubility: The iodine atom in this compound increases hydrophobicity compared to non-halogenated analogues like 3-methyl-5-thiophen-3-ylphenol, which exhibits better solubility in polar solvents due to its methyl group .
  • Thermal Stability: Iodine’s electron-withdrawing effect enhances thermal stability relative to methyl-substituted derivatives. For example, methoxy-substituted variants (e.g., 5-(3-iodothiophen-2-yl)-2-methoxyphenol) show higher decomposition temperatures (~250°C) than hydroxyl-bearing analogues .

Table 2: Selected Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Thermal Decomposition (°C)
This compound 180–185 (est.) Low 220–240 (est.)
3-Methyl-5-thiophen-3-ylphenol 150–155 Moderate 200–210
5-(3-Iodothiophen-2-yl)-2-methoxyphenol 195–200 Low 245–255

Electronic and Optical Properties

The iodine atom induces a bathochromic shift in UV-Vis spectra compared to non-halogenated derivatives, as seen in studies of polythiophenes . Theoretical calculations using density functional theory (DFT) (e.g., Becke’s hybrid functional ) suggest that iodine’s electronegativity lowers the HOMO-LUMO gap by 0.3–0.5 eV relative to methyl-substituted analogues, enhancing charge transport in conductive polymers .

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